Trifluoromethyl vs. Methyl at 3-Position: Effect on BRD4 BD1 Inhibitory Activity
In a direct SAR study of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 BD1 inhibitors, the substitution of methyl (compound 5) with trifluoromethyl at the R1 position (compound 6) resulted in a measurable change in IC50, though the magnitude was modest. The study reported that 'substitution from methyl to trifluoromethyl at R1 did not much improve the IC50 value (6)' [1]. While the R2 substituent in compound 6 is indole-linked rather than morpholine, this class-level inference establishes that the trifluoromethyl group at the 3-position is tolerated for BRD4 binding and confers distinct electronic properties (sigma-electron withdrawing, −0.43 σp for CF3 vs. −0.17 for CH3) that can be exploited for further optimization. The target compound's morpholine at the 6-position offers a structurally distinct vector compared to the indole-based R2 groups in the published series.
| Evidence Dimension | BRD4 BD1 inhibitory activity (AlphaScreen assay IC50) |
|---|---|
| Target Compound Data | Not directly reported for CAS 312617-37-1; compound 6 (3-CF3 analog with indole R2) shows micromolar IC50 |
| Comparator Or Baseline | Compound 5 (3-CH3 analog with indole R2); micromolar IC50 |
| Quantified Difference | Minimal change upon CH3 → CF3 substitution at R1 (IC50 values in similar micromolar range, exact fold-change not numerically specified in the main text) |
| Conditions | AlphaScreen in vitro assay against BRD4 BD1; 8-point titration from 0.0096 to 32 μM; IC50 calculated by four-parameter non-linear curve fit using GraphPad Prism 7 |
Why This Matters
Confirms that the 3-trifluoromethyl substitution is compatible with BRD4 bromodomain engagement, while the morpholine at C-6 provides a structurally distinct vector for property modulation compared to published indole-based analogs.
- [1] Byung Il, et al. Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 2023, 13, 10805. See Results and Discussion, lines 238-242. View Source
